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Introduction
Triiron dodecacarbonyl, with the chemical formula Fe₃(CO)₁₂, is an organoiron compound

that serves as a significant precursor and catalyst in a multitude of chemical transformations.[1]

[2] This dark green crystalline solid is a trinuclear metal carbonyl cluster, meaning it features a

triangle of iron atoms bonded to twelve carbonyl (CO) ligands.[1][3] Its reactivity, which is

greater than that of iron pentacarbonyl (Fe(CO)₅), makes it a valuable reagent in organic

synthesis, materials science, and as a model compound for understanding the active sites of

hydrogenase enzymes.[1][2] This technical guide provides an in-depth overview of the physical

and chemical properties of triiron dodecacarbonyl, alongside detailed experimental protocols

for its synthesis and key analytical techniques.

Core Physical and Chemical Properties
Triiron dodecacarbonyl is a dark green to black solid that is air-sensitive and decomposes

upon heating.[1][4] It is insoluble in water but shows solubility in nonpolar organic solvents,

yielding intensely green solutions.[1][3] Due to its instability in air, it is typically stored under an

inert atmosphere at low temperatures.[1][3]
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For ease of reference and comparison, the key quantitative physical and chemical properties of

triiron dodecacarbonyl are summarized in the table below.

Property Value References

Molecular Formula Fe₃(CO)₁₂ [3][5]

Molar Mass 503.66 g/mol [1][5]

Appearance
Dark green to black crystalline

solid
[1][4]

Melting Point 165 °C (decomposes) [1][6]

Decomposition Temperature ~140-165 °C [2][4]

Solubility in Water Insoluble [1]

Solubility in other solvents
Soluble in nonpolar organic

solvents (e.g., THF, Benzene)
[3]

Density 2.000 g/cm³ [4][7]

Crystal Structure C₂ᵥ point group symmetry [1][2]

Oxidation State of Iron 0 [4]

Spectroscopic and Structural Characterization
The structural elucidation of triiron dodecacarbonyl has been a subject of extensive research.

The molecule possesses a distinctive C₂ᵥ symmetry, featuring a triangle of iron atoms.[1][2] Ten

of the carbonyl ligands are terminal, while two bridge one of the Fe-Fe edges.[1][3] This

structural arrangement has been confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for characterizing metal carbonyls. The CO stretching

frequencies are particularly informative. In triiron dodecacarbonyl, terminal CO ligands

typically exhibit strong absorption bands in the range of 1950–2050 cm⁻¹, while bridging CO

ligands absorb in the 1750–1850 cm⁻¹ region.[2][8]
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Mössbauer Spectroscopy
Mössbauer spectroscopy has been instrumental in confirming the presence of two distinct iron

environments in the solid state.[1][3] The spectrum reveals two quadrupole doublets with

similar isomer shifts but different quadrupole coupling constants (1.13 and 0.13 mm/s),

consistent with the C₂ᵥ structure.[1]

Key Chemical Reactions and Applications
Triiron dodecacarbonyl participates in a variety of chemical reactions, primarily involving the

substitution of its carbonyl ligands or the reactivity of the iron cluster itself.

Ligand Substitution Reactions
The CO ligands in Fe₃(CO)₁₂ can be displaced by other ligands, such as phosphines, to form

substituted iron carbonyl complexes.[3] For instance, it reacts with triphenylphosphine to yield

Fe₃(CO)₁₁(P(C₆H₅)₃).[3]

Synthesis of Iron-Containing Nanoparticles
Thermal decomposition of triiron dodecacarbonyl in high-boiling point solvents is a common

method for synthesizing iron-based nanoparticles.[2][9] This process involves the dissociation

of CO ligands and the subsequent aggregation of iron atoms.[2] The poor solubility of

Fe₃(CO)₁₂ in some solvents can be overcome by reacting it with an amine, which forms a more

soluble anionic iron carbonyl precursor.[2][9]
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Workflow for Iron Nanoparticle Synthesis
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Caption: Workflow for the synthesis of iron nanoparticles using triiron dodecacarbonyl.
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Reactions with Thioesters and Thioketones
Fe₃(CO)₁₂ reacts with pyridinyl thioesters and thioketones to form novel diiron carbonyl

complexes.[10][11] These reactions can involve the cleavage of C-S and C-C bonds and serve

as models for the active sites of [FeFe]-hydrogenase enzymes.[2][10]

Reaction Pathway of Fe3(CO)12 with a Pyridinyl Thioester
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Caption: Generalized reaction pathway of triiron dodecacarbonyl with a pyridinyl thioester.

Experimental Protocols
Detailed methodologies are crucial for the safe and effective handling and application of triiron
dodecacarbonyl.

Synthesis of Triiron Dodecacarbonyl
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An efficient synthesis of triiron dodecacarbonyl involves a two-step process starting from iron

pentacarbonyl.[3]

Step 1: Formation of the Hydrido Cluster

In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

Charge the flask with iron pentacarbonyl (Fe(CO)₅), triethylamine ((C₂H₅)₃N), and water.

Heat the reaction mixture to initiate the reaction, which produces the intermediate hydrido

cluster, [(C₂H₅)₃NH][HFe₃(CO)₁₁], along with the evolution of carbon monoxide and hydrogen

gas.[1] The reaction is: 3 Fe(CO)₅ + (C₂H₅)₃N + 2 H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + H₂ + 2

CO + 2 CO₂[1]

Step 2: Oxidation to Triiron Dodecacarbonyl

Cool the reaction mixture from Step 1.

Carefully add a stoichiometric amount of acid (e.g., HCl) to the solution containing the

hydrido cluster.

The oxidation of the hydrido cluster yields triiron dodecacarbonyl, which can be isolated

and purified by crystallization or sublimation.[3] The reaction is: 12 [(C₂H₅)₃NH][HFe₃(CO)₁₁]

+ 18 HCl → 11 Fe₃(CO)₁₂ + 15 H₂ + 3 FeCl₂ + 12 [(C₂H₅)₃NH]Cl[1]
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Synthesis Workflow for Triiron Dodecacarbonyl
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Caption: Two-step synthesis workflow for triiron dodecacarbonyl.

Infrared Spectroscopy Analysis
Sample Preparation: Prepare a dilute solution of triiron dodecacarbonyl in a suitable

nonpolar solvent (e.g., hexane or cyclohexane) under an inert atmosphere to prevent
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decomposition. Alternatively, a KBr pellet can be prepared for solid-state analysis.

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the terminal and bridging

carbonyl ligands to confirm the structure of the complex.

Mössbauer Spectroscopy Analysis
Sample Preparation: A solid sample of triiron dodecacarbonyl is required. The sample

should be finely ground and placed in a sample holder.

Data Acquisition: The Mössbauer spectrum is obtained by exposing the sample to a source

of gamma rays (typically ⁵⁷Co) and measuring the resonant absorption as a function of the

velocity of the source relative to the absorber.

Data Analysis: The resulting spectrum is fitted to identify the isomer shifts and quadrupole

splittings, which provide information about the electronic environment and symmetry of the

iron nuclei.

Safety and Handling
Triiron dodecacarbonyl is a hazardous substance and should be handled with appropriate

safety precautions.[1] It is a source of volatile iron and carbon monoxide upon decomposition.

[3][8] Solid samples, particularly when finely divided, can be pyrophoric and may ignite in the

presence of air.[1] Always handle this compound in a well-ventilated fume hood and under an

inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including safety

glasses, gloves, and a lab coat, is mandatory.

Conclusion
Triiron dodecacarbonyl is a versatile and reactive organometallic compound with a rich

chemistry. Its unique structural features and reactivity make it an important tool in various fields

of chemical research. A thorough understanding of its physical and chemical properties,

coupled with strict adherence to established experimental protocols and safety guidelines, is

essential for its successful and safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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